molecular formula C22H27N5O4S2 B1204809 3-[[4-(1-benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide

3-[[4-(1-benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide

Cat. No. B1204809
M. Wt: 489.6 g/mol
InChI Key: OJYISAUOTBLSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[4-(1-benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide is a sulfonamide.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • 3-[[4-(1-Benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide is involved in the synthesis of various chemical compounds. For instance, 1,1'-sulfonylbis(benzotriazole) reacts with secondary amines to produce o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles, highlighting its role in creating new chemical structures (Katritzky et al., 2007).

Alzheimer’s Disease Drug Candidates

  • A series of new N-substituted derivatives, related to the compound , was synthesized to evaluate new drug candidates for Alzheimer’s disease. This showcases its potential application in developing treatments for neurodegenerative disorders (Rehman et al., 2018).

Inhibitors for Carbonic Anhydrase Isozymes

  • Derivatives of the compound have been investigated as inhibitors of human carbonic anhydrases, particularly for tumor-associated isoforms. This indicates its potential utility in cancer treatment and tumor biology research (Alafeefy et al., 2015).

Antitumor Applications

  • Compounds from sulfonamide-focused libraries, including derivatives of 3-[[4-(1-benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide, have been evaluated for their antitumor properties. Some of these compounds have advanced to clinical trials, highlighting their potential in cancer treatment (Owa et al., 2002).

Antibacterial Applications

  • New pyridine derivatives, including those related to the compound , have been synthesized and shown to possess considerable antibacterial activity, suggesting its potential use in developing new antimicrobial agents (Patel & Agravat, 2009).

properties

Product Name

3-[[4-(1-benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide

Molecular Formula

C22H27N5O4S2

Molecular Weight

489.6 g/mol

IUPAC Name

3-[4-(benzotriazol-1-yl)piperidin-1-yl]sulfonyl-N-cyclopentylbenzenesulfonamide

InChI

InChI=1S/C22H27N5O4S2/c28-32(29,24-17-6-1-2-7-17)19-8-5-9-20(16-19)33(30,31)26-14-12-18(13-15-26)27-22-11-4-3-10-21(22)23-25-27/h3-5,8-11,16-18,24H,1-2,6-7,12-15H2

InChI Key

OJYISAUOTBLSLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCC(CC3)N4C5=CC=CC=C5N=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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